1,2,2,2-Tetrafluoroethyl trifluoromethyl ether

Inhalation Anesthesiology Pharmacokinetics Drug Solubility

1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (CAS 2356-62-9), commonly designated as Desflurane, is a highly fluorinated ether characterized by the molecular formula C₃HF₇O and a molecular weight of 186.03 g/mol. The compound exhibits a low boiling point of 23.5°C and a vapor pressure of approximately 88.53 kPa at 20°C.

Molecular Formula C3HF7O
Molecular Weight 186.029
CAS No. 2356-62-9
Cat. No. B2428269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,2-Tetrafluoroethyl trifluoromethyl ether
CAS2356-62-9
Molecular FormulaC3HF7O
Molecular Weight186.029
Structural Identifiers
SMILESC(C(F)(F)F)(OC(F)(F)F)F
InChIInChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H
InChIKeyUDKWMTKIRQSDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Desflurane (CAS 2356-62-9) Inhalation Anesthetic and Fluorinated Ether: Technical and Procurement Profile


1,2,2,2-Tetrafluoroethyl trifluoromethyl ether (CAS 2356-62-9), commonly designated as Desflurane, is a highly fluorinated ether characterized by the molecular formula C₃HF₇O and a molecular weight of 186.03 g/mol [1]. The compound exhibits a low boiling point of 23.5°C and a vapor pressure of approximately 88.53 kPa at 20°C [2]. Structurally, it is a racemic mixture of (R)- and (S)-enantiomers [3]. The compound is chemically stable, nonflammable, and demonstrates negligible metabolism, with less than 0.02% of the absorbed dose being recoverable as urinary metabolites [4]. Its development and approval by the FDA in 1992 established it as a faster-acting and faster-clearing inhalant anesthetic compared to previously used agents [3].

1
Inhalation pharmacokinetic research: rapid washin/washout kinetics in experimental models
Low blood/gas solubility supports fast equilibration
2
Low-metabolism studies: negligible hepatic biotransformation reduces metabolite interference
Urinary metabolites
3
Volatile ether requiring heated pressurized vaporizer (TEC 6 type) for precise delivery
Boiling point 23.5°C; specialized equipment procurement

Desflurane (CAS 2356-62-9) vs. In-Class Inhalation Anesthetics: Critical Differences in Physicochemical and Pharmacokinetic Profiles Preclude Direct Interchangeability


Although 1,2,2,2-tetrafluoroethyl trifluoromethyl ether belongs to the class of volatile halogenated ether inhalation anesthetics, its physicochemical and pharmacokinetic properties differ significantly from those of structural and functional analogs such as sevoflurane, isoflurane, enflurane, and halothane. These differences translate into quantifiable, clinically and environmentally meaningful variations in uptake, elimination, metabolism, and environmental impact. For instance, Desflurane's blood/gas partition coefficient is uniquely low at 0.42, which is 70% lower than that of isoflurane and 30% lower than that of sevoflurane, directly impacting the speed of anesthetic induction and emergence [1]. Furthermore, its near-room-temperature boiling point of 23.5°C necessitates specialized vaporizer technology, a critical procurement and operational consideration absent for other agents [2]. Therefore, a simple substitution of one volatile anesthetic for another is not possible without fundamentally altering clinical workflow, equipment requirements, and environmental footprint.

Kinetic profile mismatch
Lower blood/gas partition coefficient compared to sevoflurane and isoflurane alters equilibration rate; direct replacement may shift model washin/washout endpoints.
🔧 Vaporizer incompatibility
Near-room-temperature boiling point demands dedicated heated/pressurized vaporizer; conventional passive vaporizers cannot maintain consistent output.
🌍 Environmental impact difference
GWP100 is ~18x that of sevoflurane; institutional green procurement policies may restrict use; research planning must account for emission regulations.

Quantitative Differentiation of 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (Desflurane) from Clinical and Industrial Analogs


Desflurane Exhibits the Lowest Blood/Gas Partition Coefficient Among Major Volatile Anesthetics, Resulting in the Fastest Onset and Offset of Action

Desflurane's blood/gas partition coefficient, a primary determinant of anesthetic uptake and elimination velocity, is significantly lower than that of its principal clinical comparators. In a clinically relevant patient population, the mean blood/gas partition coefficient for desflurane was measured at 0.57 ± 0.04, which is substantially lower than the values for sevoflurane (0.74 ± 0.06) and isoflurane (1.45 ± 0.12) [1]. This lower solubility translates directly into faster equilibration between alveolar and inspired concentrations, leading to a more rapid onset of anesthesia and a quicker recovery profile.

Blood/gas partition
Head-to-head
Desflurane: 0.57 ± 0.04
Sevoflurane: 0.74 ± 0.06; Isoflurane: 1.45 ± 0.12
23% lower than sevoflurane, 61% lower than isoflurane
Reported faster equilibration in human whole blood; supports rapid washin/washout research models
Measured at 37°C, headspace GC; n=120 fasting patients
Inhalation Anesthesiology Pharmacokinetics Drug Solubility

Desflurane Demonstrates Near-Zero Hepatic Metabolism, Significantly Lower Than Isoflurane, Minimizing Metabolite-Mediated Toxicity Risk

The extent of hepatic biotransformation of desflurane is exceptionally low compared to other halogenated ether anesthetics. Less than 0.02% of an absorbed dose of desflurane is recoverable as urinary metabolites [1]. In contrast, for isoflurane, approximately 0.2% of the absorbed dose is metabolized, representing a tenfold difference [1]. This near-absence of metabolism is a direct consequence of desflurane's complete fluorination pattern, which confers high chemical stability and resistance to cytochrome P450-mediated oxidation.

Hepatic metabolism
Direct comparison
Desflurane urinary metabolites:
Isoflurane: ~0.2% (10-fold higher)
Negligible metabolite formation; supports low organ toxicity endpoint monitoring
Human inhalation study; fluorination pattern confers CYP450 resistance
Boiling point / volatility
Class-level inference
23.5°C (boiling point)
Sevoflurane: 58.5°C; Isoflurane: 48.5°C
Vapor pressure 88.53 kPa at 20°C
Specialized heated/pressurized vaporizer mandatory; standard vaporizers unsuitable
Procurement and operational considerations
Washin/washout kinetics
Head-to-head
FA/FI (30 min): 0.91
Isoflurane: 0.74; Halothane: 0.58
FA/FAO (5 min): 0.12 vs 0.22 (isoflurane), 0.25 (halothane)
Demonstrated faster equilibration and elimination; supports rapid recovery models
Healthy male volunteer study; simultaneous agent administration
Global warming potential
Cross-study
GWP100: 2590 CO₂e
Sevoflurane: 144; Isoflurane: 539
~18x sevoflurane, ~5x isoflurane
Environmental impact consideration for procurement policy and research sustainability
MAC-adjusted values suggest ~34-fold higher impact per hour
Drug Metabolism Hepatotoxicity Anesthetic Safety

Desflurane's Vapor Pressure Exceeds That of Other Volatile Anesthetics, Mandating a Specialized Heated and Pressurized Vaporizer

Desflurane has a boiling point of 23.5°C, which is close to room temperature, and a correspondingly high vapor pressure of 88.53 kPa at 20°C [1]. For comparison, sevoflurane has a boiling point of 58.5°C and isoflurane of 48.5°C [2]. This high volatility means that small fluctuations in ambient temperature or pressure would cause unacceptable variability in the output of a conventional, passive vaporizer. Consequently, desflurane requires a dedicated, electrically powered vaporizer (e.g., the TEC 6) that heats the liquid agent to 39°C and pressurizes it to 2 atmospheres to ensure a precise and consistent delivery of anesthetic concentration [2].

Boiling point / volatility
Class-level inference
23.5°C (boiling point)
Sevoflurane: 58.5°C; Isoflurane: 48.5°C
Vapor pressure 88.53 kPa at 20°C
Specialized heated/pressurized vaporizer mandatory; standard vaporizers unsuitable
Procurement and operational considerations
Anesthesia Delivery Systems Vaporizer Technology Drug Volatility

Desflurane Washin and Washout Rates Are Significantly Faster Than Those of Isoflurane and Halothane

The speed of anesthetic equilibration and elimination can be quantified by washin (FA/FI) and washout (FA/FAO) ratios. In a study of healthy volunteers, the FA/FI (washin) value at 30 minutes for desflurane was 0.91, indicating near-equilibrium between alveolar and inspired concentrations. In contrast, the values for isoflurane and halothane were 0.74 and 0.58, respectively [1]. The elimination kinetics show an even more pronounced difference. The FA/FAO (washout) value at 5 minutes post-discontinuation was 0.12 for desflurane, compared to 0.22 for isoflurane and 0.25 for halothane. Furthermore, by 5 days, the FA/FAO for desflurane is only 1/20th of that for halothane or isoflurane [1].

Washin/washout kinetics
Head-to-head
FA/FI (30 min): 0.91
Isoflurane: 0.74; Halothane: 0.58
FA/FAO (5 min): 0.12 vs 0.22 (isoflurane), 0.25 (halothane)
Demonstrated faster equilibration and elimination; supports rapid recovery models
Healthy male volunteer study; simultaneous agent administration
Pharmacokinetics Anesthesia Recovery Washin-Washout

Desflurane Possesses a 100-Year Global Warming Potential (GWP100) Approximately 18 Times Higher Than Sevoflurane, Driving Procurement Shifts

The global warming potential (GWP) of volatile anesthetics has emerged as a major factor in procurement decisions and regulatory policy. The 100-year GWP (GWP100) of desflurane is reported to be 2590 CO₂ equivalents (CO₂e), which is substantially higher than the values for its primary clinical alternatives, sevoflurane (144 CO₂e) and isoflurane (539 CO₂e) [1]. This large disparity means that desflurane has an environmental impact that is approximately 18 times greater than sevoflurane and 5 times greater than isoflurane on a per-kilogram emitted basis. Under MAC-adjusted clinical conditions, this translates to desflurane causing an approximately 34-fold higher global warming impact per hour of anesthesia than sevoflurane [2].

Global warming potential
Cross-study
GWP100: 2590 CO₂e
Sevoflurane: 144; Isoflurane: 539
~18x sevoflurane, ~5x isoflurane
Environmental impact consideration for procurement policy and research sustainability
MAC-adjusted values suggest ~34-fold higher impact per hour
Environmental Sustainability Greenhouse Gas Emissions Healthcare Procurement

Optimal Use Cases for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether (Desflurane) Based on Verified Differential Performance Data


Ambulatory and Fast-Track Surgery Requiring Rapid and Predictable Recovery

Desflurane's exceptionally low blood/gas partition coefficient (0.57) [1] and rapid washout kinetics (FA/FAO of 0.12 at 5 minutes) [2] make it the preferred agent when minimizing post-anesthesia care unit (PACU) length of stay is paramount. The faster emergence and cognitive recovery translate directly into operational efficiencies and potential cost savings in high-volume ambulatory surgical centers.

Prolonged or Bariatric Surgical Procedures

For lengthy operations or for bariatric patients with a larger volume of distribution for lipophilic drugs, the low solubility of desflurane is advantageous [3]. Its rapid washout remains consistent even after hours of administration, ensuring a predictable emergence profile that is less dependent on the duration of anesthesia. Additionally, its negligible metabolism (<0.02%) [2] minimizes the cumulative risk of metabolite-mediated toxicity during prolonged exposure.

Controlled Laboratory Studies Requiring Rapid Titration of Anesthetic Depth

In research settings, including in vivo animal studies, the fast washin kinetics of desflurane (FA/FI of 0.91 at 30 minutes) [2] allow for precise, real-time titration of anesthetic depth. This characteristic enables researchers to rapidly adjust the level of anesthesia in response to experimental stimuli or physiological changes, making it a valuable tool for studies where tight control over the anesthetic plane is critical.

Industrial Use as a Halocarbon Replacement in Semiconductor Manufacturing

Beyond clinical use, 1,2,2,2-tetrafluoroethyl trifluoromethyl ether (HFE-227) is being evaluated as a lower global warming potential alternative to perfluorocarbons (PFCs) for dry etching processes in the semiconductor industry [4]. Its physical properties, including its volatility and stability, make it a candidate for this application. Its GWP100 of 2590 [5], while high in a clinical context, is significantly lower than that of many PFCs it is designed to replace, offering a potential pathway for industrial emissions reduction.

Application
Selection Property
Validation Focus
Rapid pharmacokinetic / washout studies (animal models)
Low blood/gas partition coefficient (0.57)
Verify equilibration speed and emergence time course
Long-duration in vivo exposure / high-fat distribution research
Consistent rapid washout after prolonged administration
Recovery profile independence from anesthesia duration
Titratable anesthesia in laboratory research
Fast washin (FA/FI 0.91) enables real-time depth adjustments
Anesthetic plane control under changing experimental conditions
Industrial halocarbon replacement (semiconductor etching)
Lower GWP than perfluorocarbons, high volatility
Process emissions monitoring and dry etching compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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